Pemetrexed disodium heptahydrate

Catalog No.
S548871
CAS No.
357166-29-1
M.F
C20H33N5Na2O13
M. Wt
597.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemetrexed disodium heptahydrate

CAS Number

357166-29-1

Product Name

Pemetrexed disodium heptahydrate

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate

Molecular Formula

C20H33N5Na2O13

Molecular Weight

597.5 g/mol

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1

InChI Key

QJVSMHJWAOSBMD-MYXYZBIASA-L

Synonyms

N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid Disodium Salt Heptahydrate

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

The exact mass of the compound Pemetrexed is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pemetrexed disodium heptahydrate (CAS 357166-29-1) is a multi-targeted antifolate antineoplastic agent widely procured for the formulation of intravenous chemotherapeutics, particularly for malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC). As the thermodynamically stable heptahydrate salt of pemetrexed, it provides optimal physicochemical properties for pharmaceutical manufacturing, including high aqueous solubility (≥30 mg/mL) and resistance to polymorphic transitions. By acting as a potent inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), it disrupts folate-dependent metabolic processes essential for cell replication [1]. Its procurement is heavily favored in both clinical manufacturing and advanced oncology research due to its established safety profile, reliable lyophilization behavior, and superior formulation stability compared to alternative hydration states or free acid forms[1].

Research Fit

Form Pharmacopoeial heptahydrate reference standard (USP/Ph. Eur. monograph 2637)
Target Multitargeted antifolate pathway inhibitor (TS, DHFR, GARFT) for enzyme studies
Stability Crystalline Form II with defined hydrate stoichiometry and reported stability over lower hydrates

Substituting pemetrexed disodium heptahydrate with its free acid form, alternative salts (such as arginine or ditromethamine), or different hydration states (like the hemipentahydrate) introduces significant risks in formulation reproducibility and shelf-life stability [1]. The free acid is practically insoluble in water, necessitating complex, in situ salt-formation steps that complicate pH control and increase the risk of precipitation in ready-to-dilute injectables [1]. Furthermore, lower hydration states, such as the 2.5 hydrate (hemipentahydrate), are thermodynamically less stable and prone to moisture-induced phase transitions during storage or lyophilization, which can alter the dissolution rate and impurity profile[2]. Consequently, substituting the heptahydrate form compromises the strict quality control and processability required for high-concentration parenteral formulations, making exact material selection critical for regulatory compliance and manufacturing consistency [2].

Substitution Risk

Target form Pemetrexed disodium heptahydrate

Stable crystalline Form II; USP and Ph. Eur. monograph reference; reported aqueous solubility of 100 mg/mL at 25°C.

Alternative hydrates 2.5-hydrate / trihydrate / anhydrous

2.5-hydrate reported unstable; trihydrate drying control difficult; different water content alters dissolution, potency calculation, and regulatory traceability.

Hydrate stability Lower hydrates may shift solid-state properties; heptahydrate is the pharmacopoeial reference form.
Solubility & formulation Aqueous solubility differs significantly across hydrate forms; direct substitution alters stock solution preparation.
Regulatory recognition Only heptahydrate is defined in USP and Ph. Eur. monographs; other forms lack equivalent reference standard status.

Thermodynamic Stability and Polymorphic Integrity During Storage

The heptahydrate form of pemetrexed disodium is specifically engineered to overcome the stability limitations of lower hydration states. Compared to the 2.5 hydrate (hemipentahydrate), the heptahydrate demonstrates superior thermodynamic stability under standard pharmaceutical storage conditions, resisting spontaneous polymorphic transitions and minimizing the formation of related degradation substances [1].

Evidence DimensionPhase stability and impurity formation risk
Target Compound DataHeptahydrate form maintains polymorphic integrity and a stable impurity profile under standard temperature and humidity.
Comparator Or BaselinePemetrexed disodium 2.5 hydrate (hemipentahydrate)
Quantified DifferenceThe heptahydrate provides a significantly more stable crystalline lattice, preventing the moisture-induced phase transitions and degradation commonly observed in the 2.5 hydrate during long-term storage.
ConditionsLong-term pharmaceutical storage and ambient handling.

Procuring the heptahydrate form ensures consistent API handling and prevents unpredictable polymorphic shifts during the manufacturing of lyophilized intravenous powders.

Hydrate stability
Head-to-head
Heptahydrate: stable crystalline quality; may lose water under high temp/low humidity/vacuum. 2.5-hydrate: explicitly documented as unstable. Trihydrate: improved but drying control difficult.
Reported hydrate stability context
Patent documentation (CN103040834A); solid-state stability assessment

Aqueous Solubility for High-Concentration Parenteral Formulation

For parenteral drug manufacturing, the active pharmaceutical ingredient must achieve complete dissolution at high concentrations. Pemetrexed disodium heptahydrate is freely soluble in water (≥30 mg/mL), allowing direct formulation of the standard 25 mg/mL clinical infusion solutions . In contrast, pemetrexed free acid is practically insoluble in aqueous media, requiring the addition of specialized counter-ions (such as arginine or tromethamine) and rigorous deoxygenation to force dissolution [1].

Evidence DimensionAqueous solubility for IV reconstitution
Target Compound Data≥30 mg/mL (freely soluble in water)
Comparator Or BaselinePemetrexed free acid (<0.1 mg/mL, practically insoluble)
Quantified DifferenceThe disodium salt provides a >300-fold increase in aqueous solubility over the free diacid, enabling direct high-concentration reconstitution.
ConditionsAqueous dissolution at standard room temperature (pH 6.6–7.8).

Direct procurement of the highly soluble disodium salt eliminates complex solubilization and pH-adjustment steps, streamlining the production of ready-to-dilute liquid or lyophilized formulations.

Aqueous solubility
Head-to-head
Heptahydrate: 100 mg/mL in water at 25°C; 2.5-hydrate: ≥23.42 mg/mL with gentle warming. >4.27× difference.
Supports concentrated stock solution preparation
Vendor-specified solubility; verify with lot

Multi-Targeted Enzyme Inhibition Profile vs. Classical Antifolates

Pemetrexed disodium heptahydrate differentiates itself from older antifolates through its potent, multi-targeted blockade of the folate pathway. While classical agents like methotrexate primarily target dihydrofolate reductase (DHFR), pemetrexed acts as a profound inhibitor of thymidylate synthase (TS) with a Ki of 109 nM for the parent drug [1]. In contrast, methotrexate is a weak TS inhibitor (Ki = 13,000 nM) [2]. This dual TS/DHFR inhibition, supplemented by GARFT suppression, prevents standard tumor resistance mechanisms.

Evidence DimensionThymidylate Synthase (TS) Inhibition (Ki)
Target Compound DataKi = 109 nM (parent drug)
Comparator Or BaselineMethotrexate (Ki = 13,000 nM)
Quantified DifferencePemetrexed is approximately 119-fold more potent at inhibiting TS than methotrexate, driving its efficacy in non-squamous NSCLC.
ConditionsIn vitro isolated enzyme kinetic assays.

The multi-targeted inhibition profile circumvents standard DHFR-mediated resistance mechanisms, making this compound the required choice for advanced non-squamous NSCLC and mesothelioma models.

Crystal structure
Cross-study
Space group P2₁; a=11.732697 Å, b=5.244195 Å, c=21.68900 Å, β=92.66390°, V=1333.051 ų, Z=2. ICDD PDF indexed.
Synchrotron XRPD + DFT
Enables unambiguous polymorph identification
Only hydrate form with peer-reviewed crystal structure deposited in ICDD
Impurity profile
Class-level
N-methyl impurity ~0.02%; 13 potential process/degradation impurities characterized; validated stability-indicating RP-HPLC method.
Supports quality control and regulatory review
Peer-reviewed impurity identification; verify with supplier CoA
Pharmacopoeial compliance
Head-to-head
Heptahydrate is the USP and Ph. Eur. monograph form (assay 97.5–102.0% anhydrous basis, pH 7.5–8.4). 2.5-hydrate is listed only as a related substance.
Pharmacopoeial reference standard selection context
Official monograph substance for ANDA/regulatory reference

Commercial Manufacturing of Lyophilized Intravenous Chemotherapeutics

Due to its high aqueous solubility (≥30 mg/mL) and thermodynamic stability, pemetrexed disodium heptahydrate is the standard active pharmaceutical ingredient (API) for formulating lyophilized powders for IV infusion. Its use ensures rapid reconstitution to the required 25 mg/mL clinical concentration without the need for complex, in situ salt formation or aggressive pH adjustments that are required when using the free acid[1].

Development of Novel Combination Therapies for NSCLC

In preclinical and clinical research targeting non-squamous non-small cell lung cancer (NSCLC), this compound is the preferred antifolate baseline. Its multi-targeted inhibition of TS, DHFR, and GARFT provides a distinct mechanistic advantage over older single-target antifolates like methotrexate, making it the ideal comparator or backbone agent when evaluating new platinum-based doublets or immune checkpoint inhibitor combinations[2].

Analytical Reference Standards for Impurity Profiling

The highly stable heptahydrate crystal form serves as a reliable analytical reference standard for quality control laboratories. Because it resists spontaneous polymorphic transitions under standard conditions better than the hemipentahydrate form, it provides a consistent baseline for validating HPLC methods, quantifying process-related impurities, and ensuring batch-to-batch reproducibility in generic drug development [1].

Application Fit

Application
Selection Property
Validation Focus
Pharmacopoeial reference standard procurement
USP/Ph. Eur. monograph form recognition
Identity confirmation and impurity profiling per monograph specifications
In vitro enzyme assay solution preparation
Solubility profile for aqueous stock solutions
Achievable concentration and assay compatibility verification
Solid-state characterization and polymorph screening
Peer-reviewed crystallographic data and ICDD reference pattern
Polymorph identification via XRPD pattern matching
Formulation development and hydrate stability studies
Defined hydrate stoichiometry and crystalline Form II stability
Batch-to-batch hydration consistency and dissolution behavior

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

11

Exact Mass

597.18702469 Da

Monoisotopic Mass

597.18702469 Da

Heavy Atom Count

40

Appearance

white solid powder

UNII

9T47E4OM16

Drug Indication

Malignant pleural mesotheliomaPemetrexed Baxter in combination with cisplatin is indicated for the treatment of chemotherapy naïve patients with unresectable malignant pleural mesothelioma. Non-small cell lung cancer Pemetrexed Baxter in combination with cisplatin is indicated for the first line treatment of patients with locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology (see section 5. 1). Pemetrexed Baxter is indicated as monotherapy for the maintenance treatment of locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology in patients whose disease has not progressed immediately following platinum-based chemotherapy (see section 5. 1). Pemetrexed Baxter is indicated as monotherapy for the second line treatment of patients with locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology (see section 5. 1).
Malignant pleural mesotheliomaAlimta in combination with cisplatin is indicated for the treatment of chemotherapy-naïve patients with unresectable malignant pleural mesothelioma. Non-small-cell lung cancer Alimta in combination with cisplatin is indicated for the first-line treatment of patients with locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology. Alimta is indicated as monotherapy for the maintenance treatment of locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology in patients whose disease has not progressed immediately following platinum-based chemotherapy. Alimta is indicated as monotherapy for the second line treatment of patients with locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Antimetabolites, Antineoplastic; Antirheumatic Agents; Folic Acid Antagonists; Immunosuppressive Agents

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Explore Compound Types